D-Alanine-3,3,3-D3-N-T-boc

Übersicht

Beschreibung

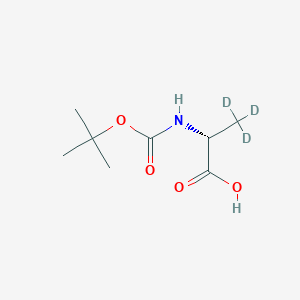

D-Alanine-3,3,3-D3-N-T-boc is a deuterium-labeled derivative of D-alanine, where the three hydrogen atoms on the terminal methyl group (C3) are replaced with deuterium (D3). The compound is protected by a tert-butoxycarbonyl (Boc) group on the amino terminus, enhancing its stability during peptide synthesis and biochemical applications. Its molecular formula is C8H12D3NO4, with a molecular weight of 192.22 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-3,3,3-D3-N-T-boc typically involves the protection of the amino group of D-Alanine with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are introduced through a deuterium exchange reaction, where hydrogen atoms are replaced by deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure high isotopic purity. The reaction conditions are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: D-Alanine-3,3,3-D3-N-T-boc undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its non-deuterated form.

Substitution: The Boc group can be substituted with other protective groups or functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like trifluoroacetic acid are used to remove the Boc group

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can regenerate the non-deuterated form .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

D-Alanine-3,3,3-D3-N-T-boc serves as a tracer in metabolic studies. Its deuterium labeling allows researchers to track the pathways and mechanisms of amino acid metabolism with high accuracy. This is particularly useful in understanding the glucose-alanine cycle, where D-Alanine plays a critical role in nitrogen metabolism and energy production.

Protein Synthesis and Degradation

In biological research, this compound is instrumental in studying protein synthesis and degradation processes. The incorporation of D-Alanine into peptides can help elucidate enzyme kinetics and the dynamics of protein interactions within cellular environments .

Pharmacokinetics and Pharmacodynamics

This compound is utilized in medical research to investigate the pharmacokinetics (PK) and pharmacodynamics (PD) of various drugs. By using this compound, researchers can better understand how drugs involving amino acid transport are metabolized and how they exert their effects on biological systems .

Industrial Applications

In industrial settings, this compound is employed in the synthesis of isotope-labeled peptides for mass spectrometry-based protein quantitation. This application is crucial for proteomics research, where precise quantification of proteins is necessary for understanding biological processes at a molecular level .

Tracer Studies in Bacterial Infection

A notable case study involved the use of D-Alanine derivatives as PET radiotracers to detect living bacteria in vivo. The study highlighted how D-Alanine's incorporation into peptidoglycan allowed for specific imaging of bacterial infections, differentiating between living microorganisms and sterile inflammation . This application underscores the potential for this compound in clinical diagnostics.

Drug Development

Another significant application is in drug development processes where deuterated compounds like this compound are used to enhance the metabolic stability and bioavailability of drug candidates. The presence of deuterium can alter metabolic pathways, leading to improved pharmacological profiles .

Wirkmechanismus

The mechanism of action of D-Alanine-3,3,3-D3-N-T-boc involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantitation in metabolic studies. The Boc group protects the amino group during reactions, ensuring the compound remains intact until the desired reaction step .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Isotopic Labeling : 99 atom% deuterium at the C3 position, ensuring high isotopic purity for precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies .

- Synthesis : Produced via Boc-protection of deuterated D-alanine, which is synthesized using high-purity deuterium oxide (D2O) or deuterated reagents .

- Applications: Used in metabolic flux analysis, drug development (e.g., deuterated drugs for improved pharmacokinetics), and proteomics research to quantify protein turnover .

Isotopic Labeling and Structural Variants

Table 1: Isotopic and Structural Comparison

Key Observations:

Isotopic Specificity :

- This compound is distinguished by site-specific deuteration at the C3 methyl group, whereas D-Alanine-2,3,3,3-D4 includes an additional deuterium at C2, altering its metabolic tracking utility .

- The L-isomer (L-Alanine-3,3,3-D3-N-T-boc) shares identical isotopic labeling but differs in chirality, affecting its biological activity in enzyme-binding studies .

Protecting Groups :

- Boc vs. Fmoc : Boc offers acid-labile protection, ideal for stepwise peptide synthesis under mild acidic conditions. In contrast, Fmoc (fluorenylmethyloxycarbonyl) requires basic cleavage (e.g., piperidine), making it compatible with acid-sensitive substrates .

- Price differences reflect the complexity of Fmoc introduction (e.g., D-Alanine-3,3,3-D3-N-Fmoc costs ~3× more per mg than Boc analogs) .

Purity and Pricing: this compound is priced at €119 for 5 mg (CymitQuimica) , significantly higher than its L-isomer (JPY 49,500 for 500 mg from Kanto Reagents) . This disparity arises from the lower demand for D-isomers and specialized synthesis protocols. Non-protected deuterated alanines (e.g., D-Alanine-3,3,3-D3) are cheaper but lack stability for prolonged storage or peptide coupling .

Functional and Application-Based Differences

A. Role in Drug Development :

- This compound is used to synthesize deuterated analogs of antibiotics (e.g., d-alanyl-d-alanine ligase inhibitors), leveraging deuterium’s kinetic isotope effect to enhance drug half-life .

- In contrast, 3,3-Diphenyl-D-alanine (a non-deuterated structural analog) is employed in pseudopeptide synthesis to inhibit enzymes like proteases .

B. Analytical Chemistry :

- Boc-protected deuterated alanines serve as internal standards in LC-MS/MS for quantifying endogenous alanine levels in biological matrices .

- Fmoc-protected variants are preferred in automated peptide synthesizers due to their orthogonal protection strategy .

Biologische Aktivität

D-Alanine-3,3,3-D3-N-T-boc is a deuterated derivative of D-Alanine, which has significant implications in biological research and drug development. This compound is particularly valuable for studying metabolic pathways and pharmacokinetics due to its stable isotope labeling. Below, we explore its biological activity, mechanisms of action, and applications in various fields.

Overview of this compound

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C₇H₁₃D₃N₁O₂

- Molecular Weight : 159.19 g/mol

- Deuterium Labeling : The presence of deuterium atoms allows for precise tracking in metabolic studies.

This compound functions primarily as a tracer in biological systems. Its mechanism involves:

- Metabolic Tracing : The compound is utilized to trace amino acid metabolism pathways, particularly in the glucose-alanine cycle. This is crucial for understanding energy metabolism and protein synthesis.

- Enzyme Kinetics : It aids in studying enzyme kinetics by providing insights into how enzymes interact with substrates under various conditions.

1. Metabolic Studies

This compound is extensively used in metabolic studies to understand the dynamics of amino acid metabolism. Its deuterium labeling enhances the accuracy of quantification in mass spectrometry .

2. Pharmacokinetics

The compound's pharmacokinetic profile is influenced by its deuteration:

- Stability : Deuterated compounds often exhibit improved metabolic stability compared to their non-deuterated counterparts.

- Bioavailability : Research indicates that deuteration can enhance the bioavailability of drugs by altering their absorption and distribution characteristics.

3. Clinical Research

In clinical settings, D-Alanine derivatives have been explored as potential biomarkers for diseases:

- Viral Infections : Studies have shown that levels of d-amino acids, including D-Alanine, decrease during severe viral infections. Supplementation with D-Alanine has been linked to improved clinical outcomes in models of influenza and COVID-19 .

Comparative Analysis

To illustrate the unique properties of this compound compared to related compounds, a comparison table is provided below:

| Compound | Deuterium Labeling | Primary Use |

|---|---|---|

| This compound | Yes | Metabolic tracing |

| N-tert-Butoxycarbonyl-D-alanine | No | General amino acid research |

| L-Alanine-3,3,3-D3-N-T-boc | Yes | Metabolic studies |

| Boc-Ala-OH-3,3,3-d3 | Yes | Synthesis of labeled peptides |

Case Study 1: Metabolic Pathway Analysis

In a study focused on amino acid metabolism using this compound as a tracer, researchers were able to elucidate the role of alanine in gluconeogenesis. The incorporation of deuterated alanine into metabolic pathways was tracked using mass spectrometry techniques, revealing significant insights into energy metabolism dynamics.

Case Study 2: Clinical Application in Viral Infections

Research involving mice infected with influenza A virus demonstrated that supplementation with D-Alanine improved survival rates and reduced disease severity. This study highlighted the potential role of d-amino acids as therapeutic agents during viral infections .

Q & A

Basic Research Questions

Q. How is D-Alanine-3,3,3-D3-N-T-boc synthesized, and how can isotopic purity be ensured?

- Methodological Answer : Synthesis involves enzymatic deacetylation of precursor compounds followed by Boc (tert-butoxycarbonyl) protection. Deuterium incorporation is achieved using deuterated reagents (e.g., D3-acetic anhydride). Isotopic purity (>99% D) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, Boc-protected deuterated alanine derivatives are prepared using β-pyridyl reaction pathways, as described in enzymatic protocols .

Q. What analytical techniques confirm the structure and isotopic enrichment of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the Boc group and confirm deuterium substitution at the C-3 position (absence of proton signals at 3,3,3 positions) .

- Mass Spectrometry : High-resolution MS (HRMS) quantifies isotopic purity by analyzing the molecular ion cluster pattern (e.g., m/z shifts due to D3 labeling) .

- Chromatography : Reverse-phase HPLC with UV detection ensures chemical purity and absence of non-deuterated byproducts .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. The Boc group is moisture-sensitive; use desiccants in storage vials. Stability under these conditions is validated by periodic reanalysis via LC-MS to detect hydrolysis or decomposition .

Q. What are the primary research applications of deuterated Boc-protected amino acids like this compound?

- Methodological Answer : Used as internal standards in quantitative MS for metabolic flux analysis, enzyme kinetic studies (to track deuterium incorporation), and NMR-based structural studies to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence enzyme catalysis studies?

- Methodological Answer : Deuterium substitution alters bond vibration energies, affecting reaction rates. For example, in alanine racemase studies, KIEs are measured by comparing and values between deuterated and non-deuterated substrates. Control experiments with progressive deuteration (e.g., D1, D2, D3) isolate the contribution of each deuterium atom to enzyme mechanism .

Q. How can discrepancies in metabolic tracing data using this compound be resolved?

- Methodological Answer :

- Purity Validation : Reanalyze isotopic purity via LC-MS to rule out contamination or partial deuteration .

- Control Experiments : Use non-deuterated Boc-alanine to distinguish biological incorporation from artifacial signal interference.

- Data Triangulation : Combine MS data with NMR or radiolabeling results to cross-validate metabolic pathways .

Q. What experimental design considerations are critical for studying deuterium-dependent metabolic flux in vivo?

- Methodological Answer :

- Dosing Strategy : Optimize substrate concentration to avoid isotopic dilution from endogenous pools.

- Sampling Timepoints : Collect samples at multiple intervals to capture dynamic incorporation rates.

- Modeling Tools : Use computational platforms (e.g., Isotopomer Network Compartmental Analysis) to interpret flux data .

Q. How does Boc deprotection under acidic conditions affect deuterium retention in downstream applications?

- Methodological Answer : Acidic deprotection (e.g., trifluoroacetic acid) can cause partial deuterium loss via exchange with protic solvents. Mitigate this by using anhydrous conditions and low temperatures. Post-deprotection, confirm deuterium retention via MS and stabilize the product in deuterated solvents (e.g., D2O) .

Q. What are the challenges in synthesizing enantiomerically pure this compound, and how are they addressed?

- Methodological Answer : Racemization during synthesis is minimized by using chiral catalysts (e.g., L-specific enzymes) and low-temperature reactions. Enantiomeric excess is validated via chiral HPLC or polarimetry .

Q. How can researchers optimize LC-MS parameters for quantifying trace-level this compound in biological matrices?

- Methodological Answer :

- Ionization : Use electrospray ionization (ESI) in positive ion mode with ammonium formate additives to enhance sensitivity.

- Chromatography : Employ hydrophilic interaction liquid chromatography (HILIC) to resolve polar deuterated analytes from matrix interferences.

- Calibration : Prepare matrix-matched calibration curves with stable isotope-labeled internal standards (e.g., ¹³C-alanine) to correct for ion suppression .

Q. Data Contradiction & Troubleshooting

Q. How to interpret conflicting NMR data on deuterium positional stability in this compound?

- Methodological Answer : Discrepancies may arise from incomplete deuteration or solvent exchange. Use heteronuclear ²H-¹H correlation NMR to map deuterium positions. For dynamic exchange studies, conduct variable-temperature NMR experiments to assess kinetic lability .

Q. What steps validate the absence of isotopic scrambling in synthetic batches?

Eigenschaften

IUPAC Name |

(2R)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-YXLFGOCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.